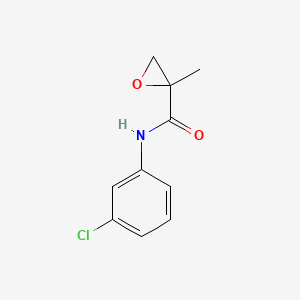
N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide: is an organic compound that belongs to the class of oxirane carboxamides. This compound is characterized by the presence of a chlorophenyl group attached to an oxirane ring, which is further connected to a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide typically involves the reaction of 3-chlorophenylamine with an oxirane derivative under controlled conditions. One common method involves the use of 3-chlorophenylamine and 2-methyloxirane-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at mild temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as hydroxide, alkoxide; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of certain diseases. Its ability to modulate biological pathways makes it a subject of interest in pharmacological research .
Industry: this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The oxirane ring and carboxamide group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Comparison: N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity compared to other similar compounds. The position of the chlorine atom on the phenyl ring also influences its chemical behavior and biological activity. Compared to its analogs, this compound exhibits different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for diverse applications .
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-10(6-14-10)9(13)12-8-4-2-3-7(11)5-8/h2-5H,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEIETXNLXWUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
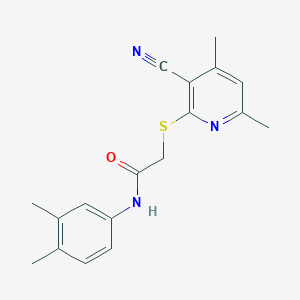
![N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7638359.png)

![2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7638370.png)
![1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7638372.png)

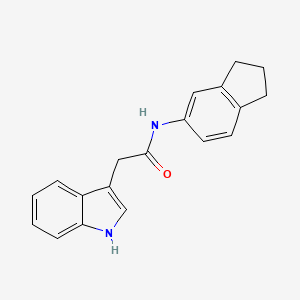

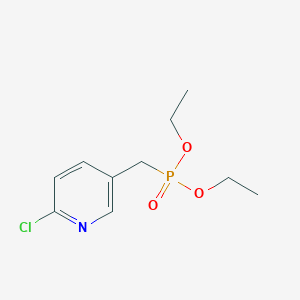
![5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7638418.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/structure/B7638419.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7638434.png)
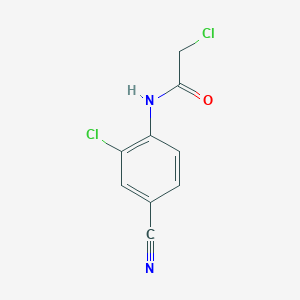
![N-tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7638447.png)
